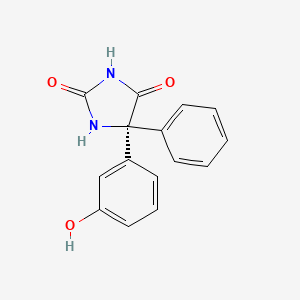
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate is a complex organic compound known for its unique chemical properties and applications This compound is part of the indolium family, which is characterized by a core indole structure with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate typically involves a multi-step processThe final step involves the addition of the dihydrogen phosphate group, which can be achieved through phosphorylation reactions using reagents such as phosphorus oxychloride or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification techniques, including crystallization and chromatography, are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a fluorescent probe for imaging studies.
Medicine: Investigated for potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological membranes, altering their permeability and affecting cellular processes. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate: Known for its use as a UV filter in sunscreens.
Potassium dihydrogen phosphate: Used in fertilizers and as a buffering agent.
Uniqueness
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
72208-34-5 |
|---|---|
Formule moléculaire |
C24H33N2O4P |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
N,N-diethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate |
InChI |
InChI=1S/C24H31N2.H3O4P/c1-7-26(8-2)20-15-13-19(18(3)17-20)14-16-23-24(4,5)21-11-9-10-12-22(21)25(23)6;1-5(2,3)4/h9-17H,7-8H2,1-6H3;(H3,1,2,3,4)/q+1;/p-1 |
Clé InChI |
ZEZAJSXPYWDFMO-UHFFFAOYSA-M |
SMILES isomérique |
CCN(CC)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.OP(=O)(O)[O-] |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
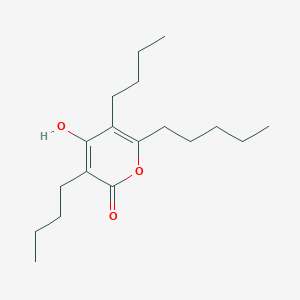
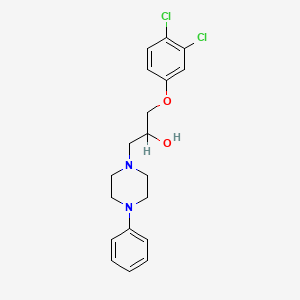

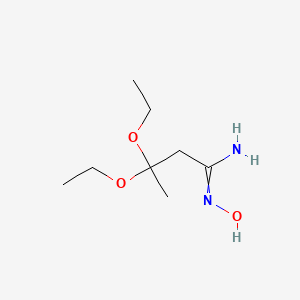
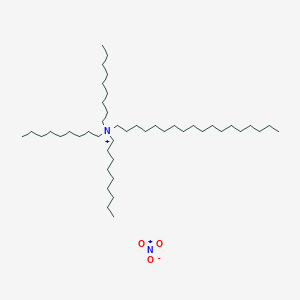

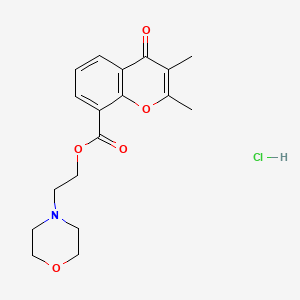
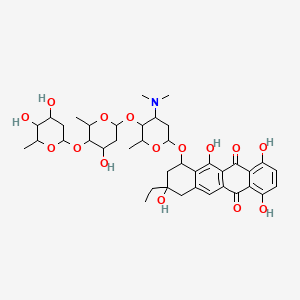
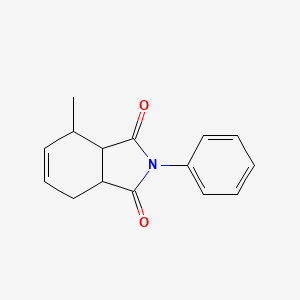
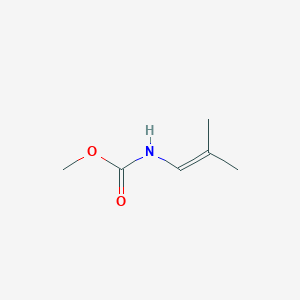
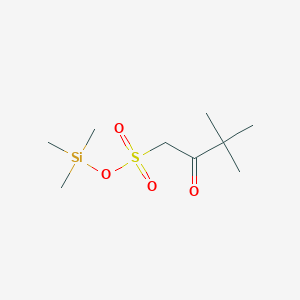
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
